3-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide
Description
3-Chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with chloro (Cl) and fluoro (F) groups at positions 3 and 4, respectively. The sulfonamide nitrogen is linked via a methylene bridge to a 1-methyl-1H-pyrazole ring, which is further substituted at the 5-position with a furan-2-yl moiety.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O3S/c1-20-14(15-3-2-6-23-15)7-10(19-20)9-18-24(21,22)11-4-5-13(17)12(16)8-11/h2-8,18H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFYZSCSHXCDAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This compound's structure facilitates interactions with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 399.9 g/mol. Its structure features a furan ring and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer and anti-inflammatory properties. Studies have indicated that derivatives of pyrazole and furan exhibit significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
Research has shown that compounds containing pyrazole rings can inhibit the growth of cancer cells. For instance, several studies have reported the effectiveness of pyrazole derivatives against cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 3.79 |
| This compound | SF-268 | 12.50 |
| This compound | NCI-H460 | 42.30 |
These values suggest that the compound exhibits moderate to high cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have also been explored. Compounds with similar structures have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The selectivity index for COX inhibition has been reported to be significantly favorable, suggesting that this compound may offer therapeutic benefits in treating inflammatory conditions without the side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and tumor growth.
- Induction of Apoptosis : Evidence suggests that pyrazole derivatives can induce apoptosis in cancer cells, leading to reduced cell viability.
- Interaction with Signaling Pathways : It may modulate pathways related to cell proliferation and survival, such as MAPK and PI3K/Akt signaling pathways.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical and preclinical settings:
- Study on Pyrazole Derivatives : A study demonstrated that pyrazole-containing compounds showed significant anticancer activity in vitro and in vivo, with favorable pharmacokinetic profiles.
- Anti-inflammatory Trials : Clinical trials involving furan-based compounds indicated reduced inflammatory markers in patients treated with these agents compared to controls.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar structural features to 3-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide exhibit significant anticancer properties. A study on structurally related sulfonamides demonstrated their ability to inhibit tumor cell proliferation, suggesting that modifications in substituents, such as the chloro and fluoro groups, enhance biological activity against various cancer cell lines .
2. Antimicrobial Properties
The sulfonamide moiety is known for its antimicrobial effects. Compounds similar to the target compound have been investigated for their efficacy against Gram-positive and Gram-negative bacteria. For instance, derivatives with electron-withdrawing groups showed improved antimicrobial activity, making them potential candidates for antibiotic development .
3. Anti-inflammatory Effects
Sulfonamides have also been studied for their anti-inflammatory properties. The presence of specific functional groups can influence the anti-inflammatory response, indicating that this compound could be effective in treating inflammatory diseases .
Case Studies
Case Study 1: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis was conducted on a series of benzenesulfonamide derivatives, including those structurally related to this compound. The study revealed that the introduction of a furan ring and specific halogen substituents significantly enhanced the compounds' biological activities, particularly in anti-inflammatory assays.
Case Study 2: Toxicity Assessment
Toxicity studies performed on related pyrazole derivatives indicated favorable safety profiles, with LD50 values exceeding 2000 mg/kg in animal models. This suggests that while exhibiting biological activity, these compounds may also possess low toxicity, making them suitable for further therapeutic exploration .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Sulfonamide Class
The following compounds share structural or functional similarities with the target molecule:
Key Observations
Substituent Positioning: The chloro and fluoro positions on the benzene ring vary significantly among analogs. For example, the target compound’s 3-Cl, 4-F arrangement contrasts with the 5-Cl, 2-F substitution in , which may alter electronic properties and binding interactions.
Heterocyclic Modifications :
- Replacement of the furan-2-yl group with a piperidine ring (as in ) increases basicity and hydrophilicity, which could influence pharmacokinetics.
- The pyrazolo[3,4-d]pyrimidine scaffold in adds a fused heterocyclic system, likely expanding target selectivity toward kinase or nucleotide-binding proteins.
Physicochemical Properties :
- Molecular weights range from 362.82 g/mol () to 589.1 g/mol (), with the target compound likely falling within this spectrum. Higher molecular weights (e.g., ) correlate with increased complexity but may reduce bioavailability.
- Melting points are reported for (175–178°C), suggesting crystalline stability, though data for the target compound are unavailable.
Biological Implications :
- Sulfonamides with pyrazole-furan systems (target compound) may target enzymes like carbonic anhydrase or cyclooxygenase, whereas analogs with chromen-2-yl groups () could exhibit kinase inhibition.
- The methoxyphenyl group in may enhance blood-brain barrier penetration compared to the furan-containing target compound.
Q & A
How can the crystal structure of this compound be determined experimentally, and what software tools are recommended for refinement?
Answer:
The crystal structure can be resolved via single-crystal X-ray diffraction (SC-XRD) using instruments like the Agilent SuperNova Dual diffractometer with MoKα radiation (λ = 0.71073 Å). Data collection parameters include a θ range of 2.5–27.5°, absorption correction via multi-scan methods (e.g., CrysAlis PRO), and refinement using SHELXL . Key steps:
- Data Handling : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve disorder, as seen in furan ring disorder in related sulfonamides .
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H···O bonds) using OLEX2 or Mercury to map supramolecular architectures .
Advanced Tip : For challenging refinements (e.g., high torsional angles or twinning), employ TWINLAW in SHELXL and validate with Rint values (<0.05 indicates high-quality data) .
What synthetic routes are effective for preparing this sulfonamide, and how can reaction yields be optimized?
Answer:
The compound can be synthesized via:
- Condensation Reactions : Reflux equimolar amounts of substituted pyrazole precursors with sulfonamide derivatives in ethanol, followed by recrystallization (74% yield achieved for analogous compounds) .
- Key Parameters : Optimize reaction time (4–6 hours), solvent polarity (ethanol vs. DMF for solubility), and stoichiometry to minimize byproducts .
Advanced Tip : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity, as demonstrated in pyrazole-based sulfonamide syntheses .
How do structural features like dihedral angles and substituent positions influence biological activity?
Answer:
- Dihedral Angles : A ~55° angle between the pyrazole and benzene rings (as seen in related structures) enhances conformational flexibility, potentially improving target binding .
- Substituent Effects : The 3-chloro-4-fluoro group on the benzene ring increases electrophilicity, promoting interactions with enzymatic active sites (e.g., COX-2 inhibition in celecoxib analogs) .
Advanced Tip : Perform DFT calculations (e.g., Gaussian09) to correlate torsional strain with bioactivity and validate via molecular docking (AutoDock Vina) .
How should researchers address crystallographic data contradictions, such as disordered regions or reflection omissions?
Answer:
- Disorder Modeling : Refine split positions (e.g., 1:1 occupancy for furan rings) using SHELXL’s PART instruction and restrain bond lengths/angles to stabilize refinement .
- Reflection Omission : Exclude outliers (e.g., (8 0 10) reflection in ) based on intensity (I/σ(I) < 2) to improve R-factors .
Advanced Tip : Validate models with residual density maps (e.g., Fo–Fc maps in OLEX2) to detect unresolved solvent or disorder .
What methodologies are suitable for analyzing intermolecular interactions and supramolecular assembly?
Answer:
- Hydrogen Bonding : Use PLATON to identify N–H···O and C–H···O interactions, which form 18-membered synthons in sulfonamides .
- Stacking Interactions : Analyze π-π interactions (e.g., centroid distances < 4.0 Å) using Mercury to assess layer stabilization .
Advanced Tip : Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., H···O vs. H···H contacts) .
How can researchers resolve discrepancies in SAR studies between in vitro and in vivo data for sulfonamide derivatives?
Answer:
- Metabolic Stability : Introduce metabolic soft spots (e.g., methyl groups on pyrazole) to shorten plasma half-life, as shown in celecoxib optimization .
- Bioavailability Testing : Use PAMPA assays to correlate logP values (e.g., ~3.5 for lipophilic analogs) with membrane permeability .
Advanced Tip : Employ deuterated analogs to slow metabolism and validate via LC-MS pharmacokinetic profiling .
What safety protocols are recommended for handling this compound, given sulfonamide reactivity?
Answer:
- PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure, as sulfonamides may cause sensitization .
- Waste Disposal : Neutralize reaction byproducts (e.g., HCl) with NaHCO3 before aqueous disposal .
Advanced Tip : Monitor air quality (NIOSH Method 5600) to ensure workplace exposure remains below 1 mg/m³ .
How does the trifluoromethyl group influence the compound’s physicochemical properties?
Answer:
- Lipophilicity : The CF3 group increases logD by ~0.5 units, enhancing blood-brain barrier penetration .
- Metabolic Resistance : Fluorine’s electronegativity reduces oxidative metabolism, extending half-life in vivo .
Advanced Tip : Replace CF3 with CHF2 to balance lipophilicity and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
